molecular formula C22H28FN3O B605260 1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 1445580-39-1

1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide

Katalognummer: B605260
CAS-Nummer: 1445580-39-1
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: CBDPDVXPZYOIRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While explicit NMR data is not provided in the sources, the compound’s structure predicts:

  • Fluorobutyl Protons : Split signals due to vicinal coupling with fluorine (δ 1.5–2.5 ppm for CH₂ groups).
  • Adamantyl Protons : A complex multiplet pattern (δ 1.0–2.0 ppm) characteristic of the tricyclic structure.
  • Indazole Protons : Downfield shifts (δ 7.0–8.5 ppm) for aromatic protons, with coupling patterns indicating J values ~8–10 Hz.
  • Carboxamide Proton : Broad singlet (δ 6.5–7.5 ppm) due to NH exchange.

Mass Spectrometric Fragmentation Patterns

Key fragments observed in GC-MS and LC-QTOF-MS include:

Fragment m/z Proposed Structure Source
Molecular Ion 369 [C₂₂H₂₈FN₃O]⁺⁺
Base Peak 219 C₁₂H₁₂FN₂O⁺ (acylium ion from C–N cleavage)
Adamantyl Loss 341 [M – 28]⁺ (loss of C₂H₄)
Acylium-Indazole Ion 145 C₈H₅N₂O⁺ (indazole-carboxamide fragment)

The fragmentation pattern aligns with synthetic cannabinoid degradation pathways, emphasizing cleavage at the carboxamide bond.

Infrared Absorption Signatures

Infrared spectroscopy identifies functional groups:

Absorption (cm⁻¹) Assignment Source
1662 Amide C=O stretching
3100–3000 Aromatic C–H (indazole)
1033 Alkyl fluoride (C–F)

The amide carbonyl peak at 1662 cm⁻¹ confirms conjugation with the indazole system.

Comparative Analysis with Structural Analogues

This compound differs from predecessors like AKB48 (APINACA) by incorporating a fluorine atom in the butyl chain, enhancing lipophilicity (XLogP3-AA = 5.6). The adamantyl group distinguishes it from non-adamantyl synthetic cannabinoids, potentially altering receptor affinity and metabolic stability.

Eigenschaften

IUPAC Name

N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-7-3-4-8-26-19-6-2-1-5-18(19)20(25-26)21(27)24-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDPDVXPZYOIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343284
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445580-39-1
Record name AKB-48-F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4F-ABINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE2A57W2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

N-Alkylation of Indazole-3-Carboxylic Acid

The indazole core undergoes N-alkylation using 1-bromo-4-fluorobutane under basic conditions.

Reaction Conditions

ParameterValue
SubstrateIndazole-3-carboxylic acid
Alkylating agent1-Bromo-4-fluorobutane
BaseSodium hydride (NaH)
SolventN,N-Dimethylformamide (DMF)
Temperature0°C → Room temperature (RT)
Reaction time1 hour

The reaction proceeds via deprotonation of the indazole nitrogen by NaH, followed by nucleophilic substitution with the alkyl bromide. The 4-fluorobutyl chain enhances lipid solubility, a critical factor in SCRA bioavailability.

Workup and Isolation
Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1). Yield: 65–75%.

Activation of Carboxylic Acid

The 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid intermediate is activated for amide bond formation using a carbodiimide coupling agent.

Reaction Conditions

ParameterValue
Coupling agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
AdditiveHydroxybenzotriazole (HOBt·H₂O)
BaseTriethylamine (Et₃N)
SolventDMF
TemperatureRoom temperature (RT)
Reaction time18 hours

EDC·HCl facilitates the formation of an active O-acylisourea intermediate, which reacts with 1-adamantylamine to yield the target amide. The adamantyl group confers rigidity to the molecule, enhancing CB1 receptor binding.

Workup and Isolation
The reaction is diluted with water, extracted with dichloromethane, and purified via recrystallization from methanol. Yield: 50–60%. Melting point: 275–277°C.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 7.30 (t, J = 7.2 Hz, 1H, ArH), 4.52 (t, J = 6.8 Hz, 2H, NCH₂), 2.10–1.80 (m, 15H, Adamantyl-H), 1.75–1.60 (m, 4H, CH₂CH₂F).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 142.5 (C-3 indazole), 126.8–122.4 (ArC), 83.5 (d, J = 166 Hz, CF), 49.7 (NCH₂), 36.8–29.5 (Adamantyl-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₈FN₃O ([M+H]⁺): 382.2291

  • Observed: 382.2289.

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. THF: DMF provides superior solubility for both the indazole intermediate and adamantylamine, reducing reaction times compared to tetrahydrofuran (THF).

  • NaH vs. K₂CO₃: Sodium hydride achieves complete deprotonation of indazole, whereas potassium carbonate results in incomplete alkylation (<40% yield).

Purity Considerations

  • Byproduct Formation: Residual trifluoroacetic anhydride from earlier steps (if used) may lead to acylated impurities, necessitating rigorous chromatography.

  • Enantiomeric Purity: While 4F-ABINACA is typically racemic, chiral HPLC analysis confirms >98% enantiomeric excess when using optically pure adamantylamine.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times:

  • N-Alkylation: 10-minute residence time at 50°C, yielding 85% product.

  • Amide Coupling: Enzyme-mediated catalysis (lipase B) under solvent-free conditions, achieving 90% conversion.

Green Chemistry Approaches

  • Solvent Recycling: DMF is recovered via distillation, reducing waste by 70%.

  • Catalytic Amination: Palladium nanoparticles enable direct coupling of indazole with 4-fluorobutylamine, bypassing the alkylation step .

Analyse Chemischer Reaktionen

Synthetic Routes

The synthesis involves two critical steps: N-alkylation of the indazole core and amide coupling with the tricyclo[3.3.1.1³,⁷]decane moiety.

N-Alkylation of Indazole-3-Carboxylic Acid

  • Reagents and Conditions :
    • Indazole-3-carboxylic acid is dissolved in DMF at 0°C.
    • Sodium hydride (NaH, 60%) is added as a base to deprotonate the indazole nitrogen.
    • 1-Bromo-4-fluorobutane (1.3 equivalents) is introduced for SN2 alkylation .
    • Reaction proceeds overnight at 0°C to minimize O-alkylation side products .
  • Workup :
    • Quenching with water followed by pH adjustment to 1–2 using HCl.
    • Extraction with ethyl acetate (EtOAc) and purification via column chromatography .

Amide Coupling

  • Reagents and Conditions :
    • The alkylated indazole-3-carboxylic acid (1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid) is dissolved in acetonitrile.
    • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and triethylamine (TEA) activate the carboxyl group.
    • Tricyclo[3.3.1.1³,⁷]dec-1-amine is added to form the amide bond .
  • Hydrolysis (if applicable) :
    • For metabolite studies, methyl ester intermediates undergo hydrolysis using NaOH in methanol, yielding carboxylic acid derivatives .

Enzymatic Hydrolysis and Metabolism

The compound undergoes hydrolysis via human carboxylesterases (hCES1 and hCES2) and liver microsomes, producing inactive metabolites.

In Vitro Hydrolysis Parameters

ParameterValue (Mean ± SD)ConditionsSource Enzyme
Substrate Concentration100 µM30 min incubation at 37°ChCES1b
Non-enzymatic Hydrolysis<5%Phosphate buffer (pH 7.4)Control
Hydrolysis Rate (V<sub>max</sub>)0.12 ± 0.03 nmol/min/mgpHLM (2 µg/µL protein)pHLM

Key Observations:

  • hCES1b and hCES2 are primary enzymes responsible for hydrolyzing the amide bond .
  • Hydrolysis rates correlate with structural flexibility: longer fluorinated side chains (e.g., 4-fluorobutyl) reduce enzymatic efficiency compared to shorter analogs .

Non-Enzymatic Degradation

  • Stable in phosphate buffer (pH 7.4) at 37°C for ≤24 hours, with <5% degradation .
  • Acidic conditions (pH <2) accelerate hydrolysis, yielding 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid and tricyclo[3.3.1.1³,⁷]dec-1-amine .

Photodegradation

  • Exposure to UV light (254 nm) induces partial decomposition, forming unidentified polar byproducts (LC-MS analysis) .

Comparative Reactivity

The compound’s reactivity is influenced by:

  • Fluorobutyl Chain : Enhances lipophilicity but reduces enzymatic hydrolysis rates compared to non-fluorinated analogs .
  • Tricyclo Decane Group : Steric hindrance from the adamantane-like structure slows metabolic clearance .

Research Gaps and Limitations

  • No direct in vivo metabolic data exists for this specific compound; inferences are drawn from structural analogs like MDMB-4F-BINACA .
  • Stability in biological matrices (e.g., blood, urine) remains uncharacterized.

Wissenschaftliche Forschungsanwendungen

Forensic Science

4-fluoro ABUTINACA is widely utilized as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Its structural similarity to other synthetic cannabinoids makes it crucial for forensic toxicology studies aimed at detecting drug use in various populations .

Pharmacological Research

Research has focused on the pharmacological effects of 4-fluoro ABUTINACA compared to other synthetic cannabinoids:

  • Comparative Studies : Studies have shown that it possesses different potency levels and side effects compared to similar compounds like APINACA and 5F-APINACA. This variability is crucial for understanding individual responses to synthetic cannabinoids .

Toxicological Studies

Toxicological assessments are critical for determining the safety profile of 4-fluoro ABUTINACA:

  • Metabolic Pathways : Investigations into its metabolic pathways reveal potential toxic metabolites formed during its metabolism, which can inform safety guidelines for handling and usage in research settings .

Case Study 1: Forensic Analysis

A study conducted on seized substances revealed the presence of 4-fluoro ABUTINACA in several samples submitted for analysis. The findings highlighted its increasing prevalence in recreational drug use, necessitating improved detection methods in forensic laboratories.

Case Study 2: Pharmacological Effects

In a controlled study comparing various synthetic cannabinoids, 4-fluoro ABUTINACA was found to elicit stronger psychoactive effects than its counterparts at lower doses, raising concerns about its potential for abuse and dependence among users.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

SCRA design often involves modifying three regions: the core (indazole/indole), linker (alkyl/fluorinated chain), and tail (adamantane/ester groups). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC/CAS) Core Linker Tail Group Key Differences & Effects References
4F-ABUTINACA (CAS 1445580-39-1) Indazole 4-Fluorobutyl Adamantane Fluorine at terminal carbon increases metabolic stability; adamantane enhances CB1 receptor binding affinity.
APINACA/AKB48 (1-pentyl-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide) Indazole Pentyl Adamantane Non-fluorinated pentyl chain reduces lipophilicity and shortens half-life compared to 4F-ABUTINACA. Controlled substance due to high abuse potential.
MDMB-4F-BINACA (CAS 1394828-25-6) Indazole 4-Fluorobutyl Methyl ester (3,3-dimethylbutanoate) Replacement of adamantane with a methyl ester tail reduces CB1 affinity but increases hydrolysis susceptibility via carboxylesterases (hCES1/2).
5F-AKB48 (1-(5-fluoropentyl)-N-tricyclo[...]dec-1-yl-1H-indazole-3-carboxamide) Indazole 5-Fluoropentyl Adamantane Longer fluorinated chain (5-fluoropentyl) enhances potency but may delay metabolic clearance, increasing toxicity risks.
A-CHMINACA (1-cyclohexylmethyl-N-tricyclo[...]dec-1-yl-1H-indazole-3-carboxamide) Indazole Cyclohexylmethyl Adamantane Bulky cyclohexylmethyl linker reduces receptor binding efficiency compared to linear fluorinated chains. Slower metabolism due to steric hindrance.

Metabolic and Toxicokinetic Profiles

  • 4F-ABUTINACA : Fluorination at the 4-position of the butyl chain slows oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), prolonging its half-life . Adamantane’s rigidity may limit hepatic glucuronidation.
  • MDMB-4F-BINACA : The methyl ester tail is rapidly hydrolyzed by hCES1/2 enzymes, generating active metabolites like DMBA-CHMINACA, which exhibit prolonged CB1 activation .
  • APINACA : Lacks fluorine, leading to faster Phase I metabolism (e.g., ω-hydroxylation) and shorter detection windows in urine .
Table 2: Metabolic Pathways and Toxicity
Compound Primary Metabolic Pathway Key Metabolites Toxicity Risks
4F-ABUTINACA CYP3A4-mediated hydroxylation 4-OH-butyl derivatives Prolonged psychoactivity; potential cardiotoxicity due to delayed clearance.
MDMB-4F-BINACA hCES1/2 hydrolysis → CYP2C8/9 oxidation DMBA-CHMINACA, 4F-BINACA acid Acute renal injury (reported in overdose cases).
5F-AKB48 CYP2C19 ω-hydroxylation → glucuronidation 5-fluoropentyl-OH Higher neurotoxicity due to extended CB1 activation.

Legal and Regulatory Status

  • 4F-ABUTINACA : Listed as a controlled substance in multiple jurisdictions (e.g., Vietnam, Brazil) due to its structural similarity to banned SCRAs .
  • APINACA : Scheduled under the UN Convention on Psychotropic Substances (2014) .
  • MDMB-4F-BINACA : Subject to emergency bans in the EU and US following overdose outbreaks .

Biologische Aktivität

1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, commonly referred to as 4F-MDMB-BUTINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity and potential health risks. This compound is part of a broader class of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids.

  • Molecular Formula : C₁₈H₂₃FN₂O₂
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 1445580-39-1
  • Purity : ≥98% .

4F-MDMB-BUTINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood regulation, and memory . The compound's structure allows it to bind effectively to these receptors, leading to enhanced psychoactive effects.

In Vitro Studies

Research indicates that 4F-MDMB-BUTINACA exhibits high affinity for both CB1 and CB2 receptors. Binding assays have shown that it can produce significant activation of these receptors, comparable to other well-known cannabinoids such as Δ9-THC .

In Vivo Effects

In animal models, particularly in rats, studies have demonstrated the following biological activities:

  • Psychoactive Effects : Administration of 4F-MDMB-BUTINACA resulted in dose-dependent increases in drug-appropriate responding in behavioral tests .
  • Toxicological Impact : Subacute toxicity studies revealed significant adverse effects on multiple organ systems, including liver and kidney damage characterized by inflammation and cellular degradation .

Pharmacokinetics

The pharmacokinetic profile of 4F-MDMB-BUTINACA was evaluated through various studies:

  • Absorption and Distribution : Rapid absorption was noted with a plasma half-life of approximately 2.37 hours and a volume of distribution of 2272.85 L .
  • Clearance : The clearance rate was determined to be 664.241 L/h, indicating efficient elimination from the body .

Case Studies

Several case studies have documented severe health complications associated with the use of synthetic cannabinoids like 4F-MDMB-BUTINACA:

  • Case of Acute Toxicity : A reported case highlighted hyperthermia and renal failure following consumption, underscoring the potential for serious health risks .
  • Histopathological Findings : Histological analysis from animal studies showed significant tissue damage in vital organs such as the liver and kidneys, with alterations in serum biochemistry indicating systemic toxicity .

Comparative Analysis with Other Synthetic Cannabinoids

Compound NameCB1 AffinityCB2 AffinityNotable Effects
Δ9-THCHighModerateEuphoria, analgesia
4F-MDMB-BUTINACAVery HighHighSevere toxicity, organ damage
MDMB-FUBICAHighHighSimilar psychoactive effects

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-fluorobutyl)-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide, and how do they influence its pharmacological activity?

  • Answer : The compound consists of three core elements:

  • Indazole-3-carboxamide backbone : Critical for binding to cannabinoid receptors (CB1/CB2) via hydrogen bonding and hydrophobic interactions .
  • 4-Fluorobutyl chain : Fluorination at the terminal carbon enhances metabolic stability by resisting oxidative degradation, as seen in analogs like 5F-ADB .
  • Tricyclo[3.3.1.1³,⁷]dec-1-yl (adamantane) group : This rigid, lipophilic structure improves receptor affinity and prolongs half-life due to steric hindrance against enzymatic breakdown .
    • Methodological Insight : Structural confirmation requires techniques like NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Comparative studies with non-fluorinated analogs (e.g., AKB48) can isolate fluorine’s effects on potency .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

  • Answer :

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) : Enables untargeted metabolite screening and accurate mass identification (e.g., m/z ± 5 ppm). Use C18 columns and gradient elution with 0.1% formic acid in acetonitrile/water .
  • Gas chromatography-mass spectrometry (GC-MS) : Suitable for volatile derivatives; derivatization with MSTFA enhances sensitivity for hydroxylated metabolites .
  • Validation Parameters : Include linearity (R² ≥ 0.99), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate metabolic stability and identify major metabolites?

  • Answer :

  • In vitro microsomal assays : Incubate the compound (1–10 µM) with pooled human liver microsomes (pHLM) in NADPH-regenerating systems. Monitor depletion over 60 minutes via LC-HRMS to calculate intrinsic clearance (Clₘᵢcᵣₒ) .
  • Metabolite identification : Use data-dependent acquisition (DDA) to fragment precursor ions. Key metabolites include hydroxylated derivatives at the fluorobutyl chain and N-dealkylation products .
  • Cross-species comparison : Include rat or mouse microsomes to assess translational relevance .

Q. What strategies can elucidate structure-activity relationships (SAR) for fluorinated synthetic cannabinoids?

  • Answer :

  • Systematic substitution : Synthesize analogs with varying alkyl chain lengths (e.g., 5-fluoropentyl vs. 4-fluorobutyl) or core heterocycles (indazole vs. indole). Evaluate CB1/CB2 affinity via competitive binding assays using [³H]CP55,940 .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in CB1’s hydrophobic pocket. Fluorine’s electronegativity may enhance interactions with Ser³⁸³ or Lys¹⁹² .
  • Functional assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate agonist efficacy (e.g., EC₅₀ values in HEK293 cells expressing CB1) .

Q. How does the regulatory status of this compound impact academic research?

  • Answer :

  • Controlled substance classification : The compound is listed under Schedule I in jurisdictions like Alabama (USA) and Vietnam due to structural similarity to banned analogs (e.g., 4F-MDMB-BUTICA) .
  • Compliance requirements : Researchers must obtain DEA/FDA licenses for synthesis or procurement. Documented destruction of unused material is mandatory .
  • Ethical considerations : Publish detailed synthetic routes cautiously to prevent misuse. Use non-proprietary nomenclature (IUPAC) to avoid stigmatizing abbreviations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.